1-Isopropylpyrrolidine-2,5-dione
Description
Properties
CAS No. |
33425-46-6 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-5(2)8-6(9)3-4-7(8)10/h5H,3-4H2,1-2H3 |
InChI Key |
ZYRNGRIPNYDMCV-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)CCC1=O |
Canonical SMILES |
CC(C)N1C(=O)CCC1=O |
Other CAS No. |
33425-46-6 |
Origin of Product |
United States |
Scientific Research Applications
1-Isopropylpyrrolidine-2,5-dione derivatives have a variety of applications, particularly in the pharmaceutical field, as IDO1 inhibitors, anticonvulsants, and analgesics .
Pharmaceutical Applications
- IDO1 Inhibitors Certain pyrrolidine-2,5-dione derivatives are useful as therapeutic compounds, particularly in the treatment and/or prevention of cancers, by acting as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an intracellular enzyme that catalyzes the first step in L-tryptophan catabolism along the kynurenine pathway . By inhibiting IDO1, these compounds can affect T-cell proliferation and survival, reducing proinflammatory responses and potentially modulating the immune system in conditions such as cancer and chronic inflammations .
- Anticonvulsant Activity Pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant activity in animal models of epilepsy . Studies have shown that these compounds can increase the seizure threshold in electroconvulsive threshold tests and display anticonvulsant effects in pilocarpine-induced seizures . The possible mechanism of action involves influencing neuronal voltage-sensitive sodium and L-type calcium channels .
- Analgesic Properties Some pyrrolidine-2,5-dione derivatives exhibit analgesic activity . Research has indicated that specific compounds are active in hot plate tests and formalin tests in mice, suggesting potential pain-relieving properties . The combined anticonvulsant and analgesic properties make these compounds interesting candidates for treating conditions involving both seizures and pain .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
The bioactivity and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents at the N1, C3, and C6 positions. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Antiviral Activity : Both this compound and its benzylidene-isopropyl analog (compound 6 in ) exhibit antiviral activity against H1N1, suggesting that the isopropyl group may enhance membrane permeability or target binding .
- Toxicity : The iodo analog (1-iodopyrrolidine-2,5-dione) shows significant aspiration hazards and respiratory toxicity, unlike the isopropyl derivative, where such data are unavailable .
- Synthetic Utility: Derivatives like 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione are valued as building blocks in organic synthesis due to their stability and functional diversity .
Pharmacological Profile
Antiviral Activity:
This compound and its analogs demonstrate moderate to potent antiviral effects. For example:
Q & A
Q. What synthetic routes are most effective for preparing 1-isopropylpyrrolidine-2,5-dione, and how can reaction yields be optimized?
The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization of substituted succinimide precursors or condensation reactions. For 1-isopropyl derivatives, alkylation of pyrrolidine-2,5-dione using isopropyl halides or via Michael addition with isopropylamine derivatives under basic conditions (e.g., NaH in THF) is common. Optimization focuses on controlling steric hindrance and reaction temperature. For example, using anhydrous conditions and catalytic phase-transfer agents can improve yields to >75% . Characterization via H/C NMR and FT-IR is critical to confirm regioselectivity.
Q. How can the crystal structure of this compound be determined, and what insights does this provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from polar aprotic solvents (e.g., DMF or acetonitrile). Key parameters include space group symmetry (e.g., monoclinic ) and hydrogen-bonding patterns. For example, the parent pyrrolidine-2,5-dione exhibits a planar diketone ring with intermolecular C=O···H–N interactions stabilizing the lattice . Isopropyl substitution introduces torsional strain, which can be quantified using density functional theory (DFT) calculations to correlate with reactivity.
Q. What analytical techniques are essential for distinguishing this compound from its structural analogs?
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., , exact mass 141.0790).
- Vibrational Spectroscopy (FT-IR): Key stretches include C=O (~1750 cm) and C–N (~1250 cm).
- Thermogravimetric Analysis (TGA): Assess thermal stability; derivatives with bulky substituents like isopropyl show delayed decomposition (~250°C vs. ~220°C for unsubstituted analogs) .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
The isopropyl group introduces steric bulk, directing nucleophilic attack to the less hindered C3/C4 positions of the diketone ring. For example, in reactions with Grignard reagents, regioselectivity can be probed using C-labeled substrates or kinetic isotope effects. Computational studies (e.g., NBO analysis) reveal reduced electron density at C2/C5 due to hyperconjugation, favoring nucleophilic addition at C3/C4 . Competing pathways should be analyzed via Hammett plots or Eyring equations.
Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?
Discrepancies often arise from:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions.
- Catalyst Choice: Transition-metal catalysts (e.g., Pd/C) vs. organocatalysts (e.g., proline) alter reaction pathways.
- Purification Methods: Column chromatography vs. recrystallization may selectively isolate isomers.
Systematic DOE (Design of Experiments) with ANOVA analysis is recommended to identify critical factors .
Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug discovery?
- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. The diketone moiety may chelate metal ions in active sites.
- SAR Studies: Modify the isopropyl group to bulkier tert-butyl or smaller ethyl groups to assess steric and electronic effects on binding affinity.
- In Vitro Assays: Evaluate cytotoxicity and metabolic stability using hepatic microsomes. Recent studies on 4-substituted analogs show improved bioavailability compared to unsubstituted derivatives .
Q. What thermodynamic parameters govern the stability of this compound in solution?
- Enthalpy of Solvation: Measured via isothermal titration calorimetry (ITC).
- Degradation Kinetics: Monitor via HPLC under varying pH and temperature. The compound is prone to hydrolysis in acidic conditions (t < 24 hrs at pH 2) but stable in neutral buffers.
- Activation Energy: Calculated using Arrhenius plots from accelerated stability studies .
Methodological Notes
- Synthetic Protocols: Always exclude moisture and oxygen for alkylation steps to prevent hydrolysis/oxidation .
- Crystallography: Use low-temperature (135–296 K) data collection to minimize thermal motion artifacts .
- Data Validation: Cross-reference spectral data with computational simulations (e.g., Gaussian 09 for IR/NMR) to confirm assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
